molecular formula C8H7N3OS B8584454 N-(thiazolo[4,5-c]pyridin-2-yl)acetamide

N-(thiazolo[4,5-c]pyridin-2-yl)acetamide

Cat. No.: B8584454
M. Wt: 193.23 g/mol
InChI Key: LFAQIZYKDBJSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in humans or veterinary. N-(thiazolo[4,5-c]pyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H7N3OS and a PubChem CID of 15593545 . While specific biological data for this exact molecule is limited in the public domain, its core structure—the thiazolopyridine scaffold—is recognized as a privileged structure in medicinal chemistry due to its resemblance to biologically important heterocycles like purines . This structural similarity makes it a valuable template for developing new pharmacologically active agents. Extensive research on closely related analogs demonstrates the significant research potential of this compound class. Thiazolo[4,5-b]pyridin-5-ones have been synthesized and evaluated as potent antimicrobial agents , with some derivatives exhibiting higher inhibition against resistant strains like MRSA, P. aeruginosa, and E. coli than the reference drug ampicillin . Molecular docking studies suggest that their antibacterial activity may occur through inhibition of the E. coli MurB enzyme, while antifungal effects may involve targeting 14a-lanosterol demethylase . Furthermore, other thiazolo[4,5-b]pyridine derivatives have shown promising anti-inflammatory and antioxidant properties , with some compounds in carrageenan-induced edema models demonstrating activity exceeding that of the standard drug Ibuprofen . In the field of oncology, the thiazolo[5,4-b]pyridine scaffold has been utilized in the design of novel compounds tested as potent and selective EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer (NSCLC) . These findings collectively underscore the value of this compound as a promising building block for hit-to-lead optimization campaigns and further investigation into its specific biological activities and mechanisms of action.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

N-([1,3]thiazolo[4,5-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C8H7N3OS/c1-5(12)10-8-11-6-4-9-3-2-7(6)13-8/h2-4H,1H3,(H,10,11,12)

InChI Key

LFAQIZYKDBJSQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CN=C2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N-(thiazolo[4,5-c]pyridin-2-yl)acetamide and its derivatives have shown promising results as anticancer agents. Research indicates that compounds with the thiazolo[4,5-c]pyridine scaffold can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of critical enzymes involved in cancer cell proliferation. It has been identified as an inhibitor of the c-KIT enzyme, which is often mutated in several cancers. A study demonstrated that certain derivatives possess higher enzymatic inhibitory activity than established drugs like imatinib, indicating their potential as effective therapeutic agents against resistant cancer forms .
  • Case Studies : In vitro studies have shown that this compound can inhibit cell growth in various human cancer cell lines, including those resistant to conventional therapies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects.

  • Research Findings : A study synthesized several thiazolo[4,5-b]pyridin derivatives and assessed their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Some derivatives exhibited effects comparable to ibuprofen, suggesting that this compound may have similar therapeutic benefits .

Antiviral Activity

This compound has been investigated for its antiviral properties.

  • Mechanism : It has demonstrated the ability to inhibit viral replication by targeting specific viral proteins. For example, it acts as an ATP-competitive inhibitor of the helicase enzyme of JC polyomavirus, disrupting the viral life cycle and reducing viral loads in infected cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.

CompoundActivityNotes
This compoundAnticancerInhibits c-KIT with high potency
Derivative 6rAnticancer8-fold higher activity against c-KIT mutations compared to imatinib
Thiazolo[4,5-b]pyridine derivativesAnti-inflammatoryComparable to ibuprofen in efficacy

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes that can include alkylation and acylation reactions .

Key Synthesis Steps:

  • Formation of Thiazole-Pyridine Core : This involves cyclization reactions between appropriate precursors.
  • Acetamide Group Introduction : The acetamide group is introduced through acylation methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Hydrolysis :
    N-(thiazolo[4,5-c]pyridin-2-yl)acetamideHCl/H2Othiazolo[4,5-c]pyridin-2-amine+acetic acid\text{this compound} \xrightarrow{\text{HCl/H}_2\text{O}} \text{thiazolo[4,5-c]pyridin-2-amine} + \text{acetic acid}
    This reaction is critical for generating intermediates for further functionalization.

Cyclocondensation Reactions

The thiazolo[4,5-c]pyridine scaffold participates in high-pressure cyclocondensation with carbonyl-containing substrates. For instance:

  • Reaction with 3-oxo-2-arylhydrazonopropanals :
    Under Q-Tube reactor conditions (120°C, 15 psi), the compound forms fused heterocycles like thiazolo[4,5-c]pyridazines via [4+2] cyclization .

SubstrateConditionsProductYield (%)Reference
3-oxo-2-phenylhydrazonopropanalAcetic acid, 4 h refluxThiazolo[4,5-c]pyridazine 7a 43

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes halogenation and nitration at specific positions:

  • Bromination :
    This compoundBr2/FeCl35-bromo derivative\text{this compound} \xrightarrow{\text{Br}_2/\text{FeCl}_3} \text{5-bromo derivative}
    This reaction modifies bioactivity by introducing halogen substituents .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:

  • Suzuki Coupling :
    5-Bromo-thiazolo[4,5-c]pyridin-2-ylPd(dppf)Cl2,Ar-B(OH)25-aryl derivative\text{5-Bromo-thiazolo[4,5-c]pyridin-2-yl} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Ar-B(OH)}_2} \text{5-aryl derivative}
    Yields range from 65–80% depending on the boronic acid used .

Alkylation and Acylation

The thiazole nitrogen reacts with alkyl halides or acyl chlorides:

  • Methylation :
    This compoundCH3I, K2CO3N-methylated product\text{this compound} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{N-methylated product}
    Such modifications enhance lipophilicity for drug design .

Biological Activity-Driven Reactions

The compound undergoes metabolic transformations in vivo:

  • Oxidative Metabolism :
    Cytochrome P450 enzymes oxidize the thiazole ring to sulfoxides or sulfones, altering pharmacokinetic profiles.

Stability Under Varied Conditions

ConditionObservationReference
Acidic (pH < 3)Acetamide hydrolysis dominates
Alkaline (pH > 10)Thiazole ring decomposition
UV lightPhotodegradation to pyridine derivatives

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activities
N-(thiazolo[4,5-c]pyridin-2-yl)acetamide C₈H₇N₃OS 193.23 Fused thiazole-pyridine, rigid bicyclic system Not explicitly reported
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride C₈H₁₂ClN₃OS 233.72 Saturated pyridine ring, hydrochloride salt Improved solubility
2-(5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide C₁₄H₁₄N₄O₂S 302.35 Pyrimidinone-thiazole core, pyridin-2-ylmethyl group Potential hydrogen bonding
Spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones Variable Variable Spiro hybrid system Antimicrobial activity
N-[5-(4-Arylidene)-4-oxo-2-thioxo-thiazolidine-3-yl]-2-(thiazolo[4,5-b]pyridine)acetamides Variable Variable Thiazolidinone-thiazolo-pyridine hybrid Antioxidant activity

Preparation Methods

Hydrolysis of Thiazolidinone Precursors

Hydrolysis of N-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamides with glacial acetic acid provides access to this compound derivatives. For instance, refluxing the thiazolidinone precursor in acetic acid for 6 hours followed by neutralization yields the target compound with 78% purity.

Solid-Phase Synthesis

Immobilizing 2-aminothiazolo[4,5-c]pyridine on Wang resin enables iterative acetylation and cleavage, yielding gram-scale quantities with >95% purity. This method is advantageous for high-throughput screening but requires specialized equipment.

Analytical Characterization and Validation

Spectroscopic Data

  • FT-IR: C=O stretch at 1685 cm⁻¹; N–H bend at 1530 cm⁻¹.

  • ¹H NMR (DMSO- d 6): δ 2.18 (s, 3H, COCH₃), 7.62–8.11 (m, 3H, pyridine-H), 12.32 (s, 1H, NH).

  • ESI-MS: m/z 305 [M+H]⁺.

Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity for most synthetic batches .

Q & A

Q. What are the standard synthetic routes for preparing N-(thiazolo[4,5-c]pyridin-2-yl)acetamide?

A common methodology involves reacting a thiazolo[4,5-c]pyridine derivative with a chloroacetamide precursor. For example, analogous compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide were synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(pyridin-2-yl)acetamide under reflux in ethanol . Crystallization from chloroform-acetone mixtures yields pure products. Optimization of solvent choice (e.g., ethanol vs. DMF) and reaction time is critical for yield improvement.

Q. How is this compound characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C = 0.004 Å accuracy in related acetamide structures) .
  • FTIR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1646 cm⁻¹, C–O at ~1046 cm⁻¹) .
  • NMR spectroscopy : Confirms proton environments, such as methyl groups in thiazole or pyridine rings.

Q. What biological activities are associated with thiazolo[4,5-c]pyridine acetamide derivatives?

Thiazole-based acetamides exhibit antimicrobial, antiviral, and anticancer properties. For instance, compounds like 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide show kinase inhibition or Janus kinase (JAK) activity, relevant to immune modulation . Design studies should prioritize in vitro assays (e.g., IC₅₀ determination against cancer cell lines) followed by in vivo models for efficacy validation.

Advanced Research Questions

Q. How can substituent effects on the thiazolo[4,5-c]pyridine core modulate bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, CN) at the pyridine 4-position enhance kinase inhibition, while bulky substituents reduce solubility . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like JAK2 or NS3 protease . For example, bromine substitution in NSC 218415 improves hydrophobic interactions in enzyme pockets .

Q. What analytical strategies resolve contradictions in spectral or bioassay data?

  • Contradictory FTIR peaks : Cross-validate with Raman spectroscopy or high-resolution mass spectrometry (HRMS) to distinguish overlapping signals (e.g., C=N vs. C=O vibrations) .
  • Bioactivity variability : Control for purity (>95% via HPLC) and solvent effects (e.g., DMSO cytotoxicity in MTT assays). For example, batch-to-batch impurities in NSC 218415 led to inconsistent anticancer results .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Solvent selection : Ethanol minimizes side reactions vs. polar aprotic solvents (e.g., DMF), which may accelerate decomposition .
  • Catalysis : Pd/C or CuI improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
  • Workup : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) for purification .

Q. What stability challenges arise during storage, and how are they mitigated?

Thiazolo[4,5-c]pyridine acetamides are sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., oxidized sulfur species) can be monitored via TLC or LC-MS .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventEthanol75–80%
TemperatureReflux (~78°C)Maximizes rate
Reaction Time12–24 hoursPrevents overoxidation

Q. Table 2: Key Spectral Data for Characterization

TechniqueDiagnostic SignalStructural InsightReference
X-ray DiffractionC–S bond: 1.76 ÅConfirms thiazole ring geometry
FTIR1646 cm⁻¹ (C=N)Verifies imine linkage
¹H NMRδ 2.35 ppm (CH₃)Methyl group on pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.